5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione
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Overview
Description
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Sulfanyl-Substituted Phenyl Ring: The sulfanyl-substituted phenyl ring can be attached through a nucleophilic substitution reaction, where a suitable phenylthiol reacts with the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methyl iodide, dimethyl sulfate, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-5-[(4-methoxyphenyl)sulfanyl]-8-quinolinamine: Another compound with a similar sulfanyl-substituted phenyl ring.
Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate: A pyrazine derivative with similar functional groups.
5-(4-Methoxyphenyl)-1H-indoles: Indole derivatives with a methoxyphenyl group.
Uniqueness
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione stands out due to its unique combination of methoxy groups and a sulfanyl-substituted phenyl ring, which confer distinct chemical properties and potential applications. Its benzothiazole core also contributes to its versatility in various chemical reactions and biological activities.
Properties
CAS No. |
650635-74-8 |
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Molecular Formula |
C16H13NO4S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-methoxy-6-(4-methoxyphenyl)sulfanyl-2-methyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO4S2/c1-8-17-11-12(18)14(21-3)16(13(19)15(11)22-8)23-10-6-4-9(20-2)5-7-10/h4-7H,1-3H3 |
InChI Key |
DPDGWJNTPOUYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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